molecular formula C10H10ClFN2 B2714347 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine CAS No. 128202-75-5

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine

Cat. No. B2714347
M. Wt: 212.65
InChI Key: KDSQGXDZYOUSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Another method involves the use of multicomponent reactions (MCRs), which offer access to complex molecules .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by an indole nucleus, which is a significant heterocyclic system . This nucleus provides the skeleton to many compounds, including lysergic acid diethylamide (LSD), strychnine, and alkaloids obtained from plants .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific structure of the derivative.

Scientific Research Applications

Dual Optical Detection of Mercury

A novel macromolecule similar to 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine, designed for selective optical detection of mercury (Hg 2+), showcases the compound's potential in environmental monitoring and pollution detection. The sensor exhibits fluorescence quenching and chromogenic changes upon Hg 2+ binding, demonstrating its utility in detecting mercury at low concentrations (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Activities

Research on structurally related compounds, such as substituted 6-fluorobenzo[d]thiazole amides, has shown that these derivatives possess antimicrobial and antifungal activities. This suggests that 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine could also be explored for its potential in developing new antimicrobial agents (Pejchal et al., 2015).

Efflux Pump Inhibitors

Indole derivatives, including those structurally related to 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine, have shown promise as efflux pump inhibitors against Staphylococcus aureus. This highlights the potential for developing new treatments for antibiotic-resistant bacterial infections (Héquet et al., 2014).

Fluorinating Agents

Compounds with functionalities similar to 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine have been utilized as fluorinating agents, indicating potential applications in organic synthesis and pharmaceutical development (Takaoka et al., 1979).

Molecular Orbital Study

The study of internal rotation and molecular structure, as related to compounds with fluoro-substituted groups, provides a deeper understanding of chemical behavior and reactivity, which is essential for drug design and material science (Gordon, 1969).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. Some indole derivatives can be toxic and should be handled with care .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

properties

IUPAC Name

2-(4-chloro-5-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-10-7(12)1-2-8-9(10)6(3-4-13)5-14-8/h1-2,5,14H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQGXDZYOUSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine

CAS RN

128202-75-5
Record name 2-(4-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.